molecular formula C23H19NO4 B2938822 Ethyl 8-methoxy-4-(2-naphthyloxy)-3-quinolinecarboxylate CAS No. 477847-20-4

Ethyl 8-methoxy-4-(2-naphthyloxy)-3-quinolinecarboxylate

Cat. No.: B2938822
CAS No.: 477847-20-4
M. Wt: 373.408
InChI Key: WZCQPXDJEHJJIU-UHFFFAOYSA-N
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Description

Ethyl 8-methoxy-4-(2-naphthyloxy)-3-quinolinecarboxylate: is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl ester group, a methoxy group, and a naphthyloxy group

Scientific Research Applications

Ethyl 8-methoxy-4-(2-naphthyloxy)-3-quinolinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-methoxy-4-(2-naphthyloxy)-3-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.

    Attachment of the Naphthyloxy Group: The naphthyloxy group can be attached through a nucleophilic substitution reaction, where 2-naphthol reacts with a suitable leaving group on the quinoline ring, such as a halide.

    Esterification: The final step involves the esterification of the carboxylic acid group on the quinoline ring with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methoxy-4-(2-naphthyloxy)-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the naphthyloxy group, where nucleophiles such as amines or thiols replace the naphthyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of Ethyl 8-methoxy-4-(2-naphthyloxy)-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Ethyl 8-methoxy-4-(2-naphthyloxy)-3-quinolinecarboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline-4-carboxylic acid: A simpler quinoline derivative with a carboxylic acid group.

    8-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 8-position.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the naphthyloxy group, in particular, differentiates it from other quinoline derivatives and contributes to its unique biological activities.

Properties

IUPAC Name

ethyl 8-methoxy-4-naphthalen-2-yloxyquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-3-27-23(25)19-14-24-21-18(9-6-10-20(21)26-2)22(19)28-17-12-11-15-7-4-5-8-16(15)13-17/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCQPXDJEHJJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1OC3=CC4=CC=CC=C4C=C3)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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